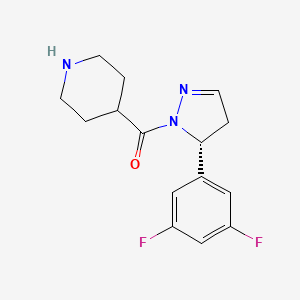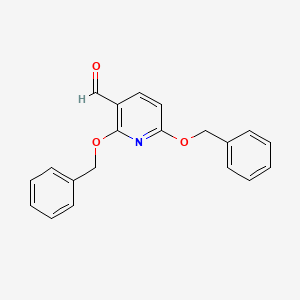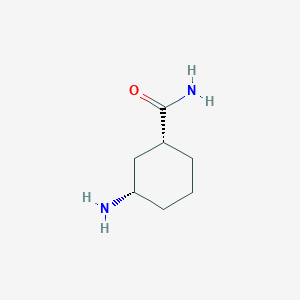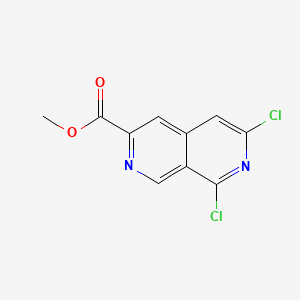
5-Bromo-3-chloro-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-chloro-2-methoxyphenol is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenol ring
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with o-methoxyphenol as the starting material.
Acetylation: The phenolic hydroxyl group is protected by acetylation using acetic anhydride.
Bromination: Bromination is performed using bromine in the presence of iron powder as a catalyst.
Deacetylation: Finally, the acetyl protecting group is removed to yield this compound.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic route, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to enhance production rates.
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Typical reagents include bromine (Br₂) for bromination and chlorine (Cl₂) for chlorination.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenols.
Reduction: Aminophenols and other reduced derivatives.
Substitution: Brominated and chlorinated phenols.
科学的研究の応用
Chemistry: 5-Bromo-3-chloro-2-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It may serve as a precursor for the development of new drugs, particularly those targeting bacterial infections and oxidative stress-related diseases.
Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 5-bromo-3-chloro-2-methoxyphenol exerts its effects depends on its specific application. For example, in antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
類似化合物との比較
2-Bromo-3-chlorophenol: Similar structure but lacks the methoxy group.
3-Bromo-2-chlorophenol: Different position of bromine and chlorine.
2-Methoxy-3-chlorophenol: Lacks the bromine atom.
Uniqueness: 5-Bromo-3-chloro-2-methoxyphenol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C7H6BrClO2 |
|---|---|
分子量 |
237.48 g/mol |
IUPAC名 |
5-bromo-3-chloro-2-methoxyphenol |
InChI |
InChI=1S/C7H6BrClO2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,10H,1H3 |
InChIキー |
SXCCRTRTFHPOIY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1Cl)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15360947.png)
![3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione](/img/structure/B15360949.png)
![5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride](/img/structure/B15360963.png)









![tert-butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B15361016.png)
